molecular formula C22H16BrN3O3 B1667488 Bpipp CAS No. 325746-94-9

Bpipp

Cat. No. B1667488
M. Wt: 450.3 g/mol
InChI Key: QSZKQDDYOLAPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bpipp, also known as 5-(3-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione, is a non-competitive guanylyl cyclase (GC) and adenylyl cyclase (AC) inhibitor . It downregulates cAMP and cGMP synthesis, suppresses cGMP accumulation in a variety of cell lines .


Synthesis Analysis

The synthesis of Bpipp involves complex and indirect mechanisms, possibly associated with phospholipase C and tyrosine-specific phosphorylation . The effects of Bpipp on cyclic nucleotide synthesis were observed only in intact cells .


Molecular Structure Analysis

The molecular formula of Bpipp is C22H16BrN3O3 . The exact structure can be found in various scientific databases .


Chemical Reactions Analysis

Bpipp inhibits the stimulation of guanylyl cyclases, including types A and B and soluble isoform in various cells . It also suppresses the stimulation of adenylyl cyclase .


Physical And Chemical Properties Analysis

Bpipp has a molecular weight of 450.3 g/mol . More detailed physical and chemical properties can be found in various scientific databases .

Scientific Research Applications

Biosensor Development

Bacterial periplasmic binding proteins (bPBPs) are pivotal in creating biosensors. These proteins can undergo significant conformational changes upon ligand binding, making them ideal for detecting various analytes, such as sugars, amino acids, anions, cations, and dipeptides. The creation of fluorescent biosensors utilizes these proteins, where environmentally sensitive fluorophores are conjugated to bPBPs, allowing ligand binding to be reported as changes in fluorescence intensity. This method holds significant potential for developing novel binding functions and biosensors (de Lorimier et al., 2002).

Biomedical Applications

Black phosphorus (BP) has emerged as a significant material in biomedicine, recognized for its layer-dependent bandgap, biodegradability, and biocompatibility. It's utilized in photothermal therapy, drug delivery, bioimaging, biosensing, and theranostics. Overcoming its surface instability due to chemical degradation is a key challenge, but recent strategies have shown promise in enhancing BP's application in these fields (Luo et al., 2019).

Molecularly Imprinted Polymers for Water Testing

A novel hollow porous dummy molecularly imprinted polymer (HPDMIP) was developed using tetrabromobisphenol A as a template. This polymer is highly selective and efficient in isolating and determining bisphenol A in tap water. The HPDMIP exhibits high adsorption capacities and rapid adsorption kinetics, making it a promising material for water testing and purification applications (Li et al., 2013).

Electrochemical Sensors

Recent advancements in black phosphorus-based electrochemical sensors are noteworthy. BP's anisotropic electroconductivity and biocompatibility make it suitable for various sensing applications. Innovations in synthesis methods and protection strategies have expanded BP's use in electrochemical sensors, including chemically modified electrodes and immunosensors. These sensors benefit from BP's unique properties and offer enhanced sensitivity and specificity in various analytical applications (Li et al., 2021).

Nanotechnology and Material Science

Black phosphorus (BP) is a versatile material in nanotechnology, particularly in energy storage, catalysis, and sensor applications. Its high charge-carrier mobility, adjustable bandgap, and anisotropic structure contribute to its effectiveness in these areas. Applications extend to Li-/Na-ion battery anodes, catalysis for oxygen and hydrogen evolution reactions, and selective sensors. Understanding BP's properties and potential improvements in these fields are critical for future research and technological advancements (Liu et al., 2018).

properties

IUPAC Name

2-(3-bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-6-5-7-12(23)10-11)16-18(24-20)13-8-3-4-9-14(13)19(16)27/h3-10,15,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZKQDDYOLAPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402980
Record name ST50103571
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bpipp

CAS RN

325746-94-9
Record name ST50103571
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bpipp
Reactant of Route 2
Reactant of Route 2
Bpipp
Reactant of Route 3
Bpipp
Reactant of Route 4
Bpipp
Reactant of Route 5
Bpipp
Reactant of Route 6
Reactant of Route 6
Bpipp

Citations

For This Compound
55
Citations
AY Kots, BK Choi… - Proceedings of the …, 2008 - National Acad Sciences
… with BPIPP, indicating that the influence of BPIPP is indirect and can be observed only in the intact cells because after disruption of the cells, the effects are lost. The mechanism of …
Number of citations: 66 www.pnas.org
…, PT Seed, M Green, D Bick, BPiPP study group… - BMC Pregnancy and …, 2022 - Springer
Introduction One in 10 women have hypertensive disorders in pregnancy (HDP) and are at risk of adverse short- and long-term health outcomes, yet there is limited information on their …
Number of citations: 1 link.springer.com
EA Tanifum, AY Kots, BK Choi, F Murad… - Bioorganic & Medicinal …, 2009 - Elsevier
… To conclude, through SAR studies on BPIPP, we have identified three new potent inhibitors (22–24) of STa induced cyclic nucleotide synthesis. These lead compounds will be tested to …
Number of citations: 51 www.sciencedirect.com
K Neubert - NATURE REVIEWS| drug discovery, 2008 - nature.com
… Kots and colleagues identified BPIPP as an inhibitor of GC-C. The compound inhibited chloride-… So, BPIPP may be a promising lead compound for the treatment of diarrhoea and other …
Number of citations: 2 www.nature.com
RM Wolfe, AW Mohsen… - American Journal of …, 2021 - Wiley Online Library
… C inhibitor BPIPP, to treat diarrhea caused by this syndrome. … Thus, BPIPP analogues are promising candidates to treat … Finally, we demonstrated that BPIPP reverses the increased …
Number of citations: 3 onlinelibrary.wiley.com
AHM van Vugt, MJC Bijvelds, HR de Jonge… - Clinical and …, 2021 - ncbi.nlm.nih.gov
… Two different classes of compounds that specifically inhibit GCC were developed, BPIPP (11) and SSP2518 (10), but no approved GCC-targeting treatments exist (4). BPIPP was …
Number of citations: 6 www.ncbi.nlm.nih.gov
P Liu, YB Zhou, MG Li, CX An - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
… abbreviated to bpipp), is a potentially tridentate pincer ligand by N-alkylation of a bispyrazolyl ligand. The asymmetric unit of the title compound contains only one bpipp molecule (Fig. 1)…
Number of citations: 4 scripts.iucr.org
D Insuasty, R Abonia, B Insuasty… - ACS Combinatorial …, 2017 - ACS Publications
… The BPIPP 1 was identified as novel potent inhibitor of cyclic nucleotide biosynthesis and a promising lead compound for treatment of diarrhea and other diseases. (7) Other linear …
Number of citations: 32 pubs.acs.org
N Song, ZY Wang - Macromolecules, 2003 - ACS Publications
… To verify this, the protonated model compound (BPIPP) and … BPIPP (spectrum d, Figure 2), the hydrochloric salt of BPIPP … to that of the hydrochloric salt of BPIPP. The acid−base systems …
Number of citations: 19 pubs.acs.org
R Huang, Y Liu, A Ciotkowska, A Tamalunas… - Frontiers in …, 2021 - frontiersin.org
… Rightshifts of noradrenaline concentration response curves and inhibition of EFS-induced contractions were resistant to L-748,337, l-NAME, and BPIPP. 1 µM mirabegron was without …
Number of citations: 11 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.